Furan-3-carboxamide
Overview
Description
Furan-3-carboxamide is a chemical compound with the CAS Number: 609-35-8 . It has a molecular weight of 111.1 and its IUPAC name is 3-furamide .
Synthesis Analysis
Furan-carboxamide derivatives have been synthesized from acyl chlorides and heterocyclic amine derivatives . The target products were obtained in one step through a simple coupling reaction of these two components, yielding the furan-carboxamide derivatives in 30–80% yields .Molecular Structure Analysis
The molecular structure of Furan-3-carboxamide was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan-carboxamide derivatives have been used as model compounds to study the competition between two modes of indirect photochemistry . They have been used to investigate structure−reactivity relationships in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .Physical And Chemical Properties Analysis
Furan-3-carboxamide is a solid at room temperature . It has a boiling point of 274.6±13.0 C at 760 mmHg and a melting point of 169-171 C .Scientific Research Applications
1. Photodegradation Studies in Environmental Science
- Application Summary: Furan Carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry . This research is significant for understanding the photodegradation of several micropollutants in sunlit surface waters .
- Methods of Application: A series of model compounds inspired by the chemical structure of fenfuram, a fungicide used in the 1980s, were synthesized . A combination of steady-state and time-resolved approaches was employed to predict the extent of singlet oxygen-induced degradation .
- Results: The results indicated that bimolecular rate constants measured via time-resolved techniques alone are not sufficient to accurately predict environmental half-lives, as intrinsic differences in the reaction mechanism can amplify the importance of secondary degradation pathways .
2. Antibacterial Activity of Furan Derivatives
- Application Summary: Furan derivatives, including Furan-3-carboxamide, have been studied for their antibacterial activity . These compounds have been used in the search for new drugs due to their remarkable therapeutic efficacy .
- Methods of Application: The furan nucleus is included in the synthesis of new drugs . Various methods of creating furan derivatives and their structural reactions offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .
- Results: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
3. Synthesis of Nitrofurantoin Analogues
- Application Summary: Furan-3-carboxamide has been used in the synthesis of nitrofurantoin analogues . These analogues have been studied for their antibacterial activity .
- Methods of Application: A series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were synthesized . The compounds were created by the condensation of 5-Amino-1 H-pyrazole-4-carboxamides with 5 .
- Results: All synthesized nitrofurantoin analogues were biologically inert against Staphylococcus aureus and Streptococcus faecium .
4. Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers
- Application Summary: Furan-3-carboxamide is used in the production of various industrial products .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of this application are the production of pharmaceuticals, resin, agrochemicals, and lacquers .
5. Synthesis of Next-Generation Carbamothioyl-Furan-2-Carboxiamide Derivatives
- Application Summary: Furan-3-carboxamide has been used in the synthesis of next-generation carbamothioyl-furan-2-carboxiamide derivatives . These derivatives have been screened for their anti-cancer and anti-microbial activities .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of this application are the production of next-generation carbamothioyl-furan-2-carboxiamide derivatives with potential anti-cancer and anti-microbial activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
furan-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHZPOXCLTFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591586 | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-carboxamide | |
CAS RN |
609-35-8 | |
Record name | 3-Furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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